1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including carboxylic acid, ester, amine, and bromine, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, dihydrochloride typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrroloquinoline core through cyclization reactions.
- Introduction of the carboxylic acid and ester groups via esterification and carboxylation reactions.
- Functionalization with the piperazine and indole moieties through nucleophilic substitution and coupling reactions.
- Bromination and methylation steps to introduce the bromine and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or amine sites.
Coupling: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Coupling reagents: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target and application. Potential mechanisms may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((4-(2-aminoethyl)-1-piperazinyl)carbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, dihydrochloride may include other pyrroloquinoline derivatives, indole derivatives, and piperazine-containing compounds. These compounds may share similar chemical reactivity and biological activity but differ in their specific functional groups and overall structure, which can influence their unique properties and applications.
Properties
CAS No. |
140447-62-7 |
---|---|
Molecular Formula |
C33H41BrCl2N6O9 |
Molecular Weight |
816.5 g/mol |
IUPAC Name |
methyl 4-[4-(2-aminoethyl)piperazine-1-carbonyl]oxy-8-bromo-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-1-oxo-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C33H39BrN6O9.2ClH/c1-33(31(44)48-4)29(42)24-20-13-19(34)15-40(30(43)21-12-17-11-18(16-41)27(46-2)28(47-3)25(17)36-21)22(20)14-23(26(24)37-33)49-32(45)39-9-7-38(6-5-35)8-10-39;;/h11-12,14,19,36-37,41H,5-10,13,15-16,35H2,1-4H3;2*1H |
InChI Key |
RYPRUTLFGXBDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)CCN)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)CO)Br)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.